Butanoic acid, 4-[(2-fluorobenzoyl)amino]-
Description
Significance of Butanoic Acid Scaffolds in Modern Medicinal Chemistry and Biological Probe Design
The butanoic acid scaffold, particularly its 4-amino derivative (GABA), is a cornerstone in neuroscience research and drug development. GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a critical role in maintaining the balance between neuronal excitation and inhibition. nih.gov Consequently, derivatives of 4-aminobutanoic acid are a major focus in the search for new treatments for neurological disorders. mdpi.com For instance, research into GABA derivatives has led to the discovery of potent inhibitors of the branched-chain aminotransferase 1 (BCAT1), a target implicated in cancer resistance. mdpi.com
The versatility of the butanoic acid framework allows it to serve as a foundational structure for creating a diverse array of organic molecules with applications in pharmaceuticals and agrochemicals. mdpi.com Its functional groups readily participate in reactions like amidation, making it an ideal building block for complex molecular design. mdpi.com
Strategic Incorporation of Fluorinated Aromatic Moieties in Bioactive Chemical Entities
The introduction of fluorine into bioactive molecules is a widely used strategy in modern medicinal chemistry. Attaching fluorine atoms to an aromatic ring can significantly alter a compound's physical, chemical, and biological properties. nih.gov This is because fluorine's high electronegativity can enhance metabolic stability, improve binding affinity to target proteins, and modulate the basicity (pKa) of nearby functional groups.
Fluorinated analogs of γ-aminobutyric acid (GABA), such as 4-amino-2-fluorobutanoic acid, have been synthesized to probe neurotransmitter transport mechanisms. The fluorine atom introduces specific steric and electronic effects that can influence how the molecule interacts with biological targets like GABA transporters. This strategic use of fluorine allows for the fine-tuning of a molecule's properties, which can lead to more potent and selective therapeutic agents. nih.gov
Functional and Structural Relevance of Amide Linkages in Molecular Recognition and Biological Systems
The amide bond is one of the most stable and prevalent chemical bonds in nature, most notably forming the peptide bonds that link amino acids into proteins. mdpi.com This linkage is exceptionally stable due to resonance, which imparts a partial double-bond character to the carbon-nitrogen bond, creating a rigid and planar structure. wikipedia.org
This structural rigidity is vital for defining the three-dimensional shapes of proteins and other biomolecules, which in turn dictates their function. wikipedia.org In synthetic molecules, the amide linkage is crucial for connecting different chemical fragments. Its ability to act as both a hydrogen bond donor (the N-H group) and acceptor (the C=O group) makes it a key player in molecular recognition, enabling specific and durable interactions with biological targets such as enzymes and receptors.
Contextualizing Butanoic Acid, 4-[(2-fluorobenzoyl)amino]- within Research Frontiers
While extensive research exists on the broader categories of N-acyl amino acids and GABA derivatives, the specific compound Butanoic acid, 4-[(2-fluorobenzoyl)amino]- remains a relatively underexplored entity. Its structure, however, places it firmly within a class of compounds of significant scientific interest.
Butanoic acid, 4-[(2-fluorobenzoyl)amino]- is a derivative of 4-aminobutanoic acid (GABA). It is formed by creating an amide linkage between the amino group of GABA and the carboxyl group of 2-fluorobenzoic acid. This structure combines the butanoic acid scaffold, a stabilizing amide bond, and a strategically fluorinated aromatic ring.
Table 1: Chemical Identity of Butanoic acid, 4-[(2-fluorobenzoyl)amino]-
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂FNO₃ |
| Molecular Weight | 225.22 g/mol |
| IUPAC Name | 4-[(2-fluorobenzoyl)amino]butanoic acid |
| Synonyms | N-(2-Fluorobenzoyl)-GABA, N-(2-Fluorobenzoyl)-4-aminobutanoic acid |
| Core Components | 4-Aminobutanoic acid (GABA), 2-Fluorobenzoic acid |
This data is calculated based on the compound's structure as specific experimental data is not widely published.
![Chemical Structure of Butanoic acid, 4-[(2-fluorobenzoyl)amino]-](https://i.imgur.com/8a42ZJg.png)
Figure 1: Chemical structure of Butanoic acid, 4-[(2-fluorobenzoyl)amino]-.
Research into compounds analogous to Butanoic acid, 4-[(2-fluorobenzoyl)amino]- provides a framework for understanding its potential applications. The exploration of N-acyl GABA derivatives has revealed a range of biological activities. For example, N-arachidonoyl GABA, an endogenous lipid mediator, has been studied for its modest pain-relieving effects and its interaction with GABA transporters. nih.gov
The synthesis of various GABA derivatives is a very active field. Studies often focus on creating analogs that can modulate GABAergic systems for therapeutic benefit in conditions like epilepsy or neuropathic pain. The general approach involves modifying the N-acyl group or the butanoic acid chain to optimize activity and selectivity for specific biological targets, such as GABA receptors or transporters. nih.gov For instance, the introduction of different aryl groups onto a core structure can dramatically alter binding affinity for different GABA receptor subtypes. nih.gov Similarly, research on other N-acyl amino acids has led to the identification of inhibitors for targets like the glutamine transporter ASCT2, which is relevant in cancer research. nih.gov The investigation of fluorinated benzenesulfonamides has also yielded detailed structure-activity relationships for the inhibition of amyloid-β aggregation, a process linked to Alzheimer's disease. nih.gov These examples highlight the broad therapeutic potential being explored within this chemical space.
Table 2: Research on Structurally Related Compound Classes
| Compound Class | Biological Target/Application | Research Findings | Citation(s) |
|---|---|---|---|
| N-Acyl GABA Derivatives | Neuromodulation, Pain | N-arachidonoyl GABA shows modest anti-nociceptive effects and inhibits GABA transporters. | nih.gov |
| GABA Receptor Modulators | GABAA Receptors | Structural modifications, such as adding benzyl (B1604629) groups, can significantly enhance binding affinity and selectivity for receptor subtypes. | nih.gov |
| Fluorinated GABA Analogs | GABA Transporters (GATs) | Fluorine substitution alters electronic properties, creating tools to study transporter-substrate interactions. |
| 2-amino-4-bis(aryloxybenzyl)aminobutanoic acids | ASCT2 Glutamine Transporter | Development of potent inhibitors of glutamine uptake, with IC₅₀ values in the low micromolar range, for cancer research. | nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
257952-12-8 |
|---|---|
Molecular Formula |
C11H12FNO3 |
Molecular Weight |
225.22 g/mol |
IUPAC Name |
4-[(2-fluorobenzoyl)amino]butanoic acid |
InChI |
InChI=1S/C11H12FNO3/c12-9-5-2-1-4-8(9)11(16)13-7-3-6-10(14)15/h1-2,4-5H,3,6-7H2,(H,13,16)(H,14,15) |
InChI Key |
VUSRTHLMUBEKAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCC(=O)O)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Butanoic Acid, 4 2 Fluorobenzoyl Amino
Retrosynthetic Analysis and Strategic Disconnections for Compound Synthesis
Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available or easily synthesized precursors. ucoz.comamazonaws.com For Butanoic acid, 4-[(2-fluorobenzoyl)amino]-, the most logical disconnection is at the amide C-N bond. This disconnection approach is a standard strategy in the synthesis of amides and leads to two primary synthons: a 4-aminobutanoic acid synthon and a 2-fluorobenzoyl synthon. amazonaws.com
Figure 1: Retrosynthetic Disconnection of Butanoic acid, 4-[(2-fluorobenzoyl)amino]-
O
//
HOOC-CH2-CH2-CH2-NH-C-C6H4-F
|
(2)
|
V Amide Disconnection
O O
// //HOOC-CH2-CH2-CH2-NH2 + X-C-C6H4-F | (2)
(4-Aminobutanoic acid) (Activated 2-Fluorobenzoic acid)
Chemo-, Regio-, and Stereoselective Synthetic Pathways
The precise control over the chemical reactivity (chemoselectivity), orientation of functional groups (regioselectivity), and the spatial arrangement of atoms (stereoselectivity) is a hallmark of modern organic synthesis. For N-acylamino butanoic acids, these selective methodologies are crucial for obtaining the desired isomer with high purity.
Chemoselectivity in the synthesis of Butanoic acid, 4-[(2-fluorobenzoyl)amino]- primarily involves the selective acylation of the amino group of a 4-aminobutanoic acid precursor in the presence of its carboxylic acid functionality. A common strategy to achieve this is the Schotten-Baumann reaction, which involves the reaction of an amine with an acyl chloride under basic conditions. The basic environment deprotonates the amine, increasing its nucleophilicity towards the acyl chloride, while the carboxylate remains less reactive.
Regioselectivity becomes critical when dealing with precursors that have multiple reactive sites. For instance, in the synthesis of 3-alkyl-4-aminobutanoic acids, a Michael addition of nitromethane (B149229) to 2-alkenoic esters is a key step that establishes the regiochemistry of the final product. northwestern.edu This is followed by catalytic hydrogenation to reduce the nitro group to an amine. northwestern.edu
Stereoselectivity is paramount when chiral centers are present, as is often the case for derivatives of amino acids. The biological activity of such compounds can be highly dependent on their stereochemistry. mdpi.com The use of hydrolases in the synthesis of N-heterocyclic amines and amino acid derivatives represents a powerful biocatalytic approach to achieve high stereoselectivity. nih.gov These enzymes can selectively catalyze reactions on one enantiomer of a racemic mixture, leading to the formation of enantiomerically pure products. nih.gov
| Synthetic Approach | Selectivity Type | Description | Key Research Findings |
| Schotten–Baumann Condensation | Chemoselective | Acylation of an amine in the presence of a carboxylic acid using an acyl chloride and a base. This is a primary method for synthesizing N-acyl amino acid surfactants. researchgate.net | This method is widely used for both laboratory and industrial synthesis of N-acyl amino acids. researchgate.net |
| Michael Addition followed by Hydrogenation | Regioselective | Addition of a nucleophile (e.g., nitromethane) to an α,β-unsaturated carbonyl compound to create a new carbon-carbon bond at the β-position. northwestern.edu | A series of 3-alkyl-4-aminobutanoic acids were successfully prepared using this method. northwestern.edu |
| Enzymatic Resolution | Stereoselective | Use of enzymes, such as hydrolases, to selectively react with one enantiomer in a racemic mixture, allowing for the separation of enantiomers. nih.gov | Hydrolases are effective biocatalysts for the stereoselective synthesis of various amino acid derivatives. nih.gov |
Purification and Isolation Techniques for N-Acylamino Butanoic Acids
The isolation and purification of the target N-acylamino butanoic acid from the reaction mixture are critical steps to ensure its purity and for subsequent characterization and use. A variety of techniques are employed, often in combination, to achieve the desired level of purity.
Crystallization is a fundamental and widely used technique for purifying solid organic compounds. The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly. The desired compound will preferentially crystallize out of the solution, leaving impurities behind in the solvent. For organic acids, adjusting the pH can influence their solubility and aid in the crystallization process. mdpi.com
Chromatography encompasses a range of separation techniques based on the differential partitioning of compounds between a stationary phase and a mobile phase. For N-acylamino butanoic acids, common chromatographic methods include:
Column Chromatography: Utilizes a solid adsorbent (e.g., silica (B1680970) gel or alumina) packed into a column. The compound mixture is applied to the top of the column and eluted with a solvent system. Separation is based on the polarity of the compounds.
High-Performance Liquid Chromatography (HPLC): A more advanced form of column chromatography that uses high pressure to force the solvent through the column, leading to higher resolution and faster separation times.
Extraction is used to separate the desired product from a mixture based on its solubility in different immiscible liquids. For instance, after a reaction, the product might be extracted from an aqueous layer into an organic solvent.
Other Techniques:
Filtration: A simple method to separate a solid product from a liquid. sciepub.com
Distillation: Can be used to purify liquid products or to remove volatile solvents. Vacuum distillation is employed for high-boiling point compounds to avoid decomposition at high temperatures. mdpi.com
| Purification Technique | Principle of Separation | Application for N-Acylamino Butanoic Acids |
| Crystallization | Differential solubility | Primary method for purifying solid N-acylamino butanoic acids. mdpi.com |
| Column Chromatography | Differential adsorption | Separation of the target compound from byproducts and unreacted starting materials. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution differential partitioning | Analytical assessment of purity and preparative purification of small quantities. |
| Extraction | Differential solubility in immiscible liquids | Isolation of the product from the reaction mixture. |
Green Chemistry Principles in the Synthesis of Related Compounds
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of N-acylamino acids and related compounds to enhance sustainability.
Use of Renewable Feedstocks: A key aspect of green chemistry is the use of starting materials derived from renewable resources rather than fossil fuels. For instance, research has focused on producing acyl amino acid surfactants through the fermentation of cellulosic carbohydrates. nih.gov
Catalysis: The use of catalysts, particularly biocatalysts, is a cornerstone of green chemistry. Catalysts are used in small amounts and can be recycled and reused, reducing waste.
Enzymatic Synthesis: Enzymes operate under mild conditions (temperature, pH) and in aqueous solvents, reducing energy consumption and the need for harsh organic solvents. researchgate.netnih.gov Lipases and aminoacylases are examples of enzymes used in the synthesis of N-acyl amino acids. nih.gov
Homogeneous Catalysis: The use of catalysts like boric acid for amidation reactions provides a greener alternative to stoichiometric reagents that generate significant waste. sciepub.com
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions with high atom economy, such as addition reactions, are preferred over substitution or elimination reactions that generate byproducts.
Safer Solvents and Reagents: Green chemistry encourages the use of safer solvents, such as water or supercritical fluids, and the avoidance of toxic reagents. mdpi.com For example, the use of toxic chlorinating agents for carboxylic acid activation can be replaced by enzymatic methods. nih.gov
| Green Chemistry Principle | Application in N-Acylamino Acid Synthesis | Example |
| Use of Renewable Feedstocks | Synthesis from biomass-derived materials. | Production of acyl amino acid surfactants from cellulosic carbohydrates via fermentation. nih.gov |
| Catalysis | Employment of enzymes or other catalysts to improve efficiency and reduce waste. | Enzymatic synthesis of N-acyl amino acids using lipases under mild conditions. researchgate.netnih.gov Boric acid-catalyzed amidation of carboxylic acids. sciepub.com |
| Atom Economy | Designing synthetic routes that maximize the incorporation of starting materials into the product. | Addition reactions that form the core structure of the molecule. |
| Safer Solvents and Reagents | Replacing hazardous solvents and reagents with greener alternatives. | Using water as a solvent in synthesis. mdpi.com Avoiding toxic chlorinating agents by employing enzymatic carboxylic acid activation. nih.gov |
Comprehensive Structural Elucidation and Conformational Analysis
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
No published NMR data (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) for "Butanoic acid, 4-[(2-fluorobenzoyl)amino]-" could be retrieved. Such data would be essential for the unambiguous assignment of proton and carbon signals and for providing insights into the molecule's connectivity and spatial arrangement.
Multi-dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)
A description of the expected correlations in these multi-dimensional NMR experiments cannot be accurately provided without experimental spectra.
Analysis of Chemical Shifts and Coupling Constants for Conformational Insights
A meaningful analysis of chemical shifts and coupling constants to deduce conformational preferences is not possible without the actual spectral parameters.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions
Specific FT-IR and Raman spectra for "Butanoic acid, 4-[(2-fluorobenzoyl)amino]-" are not available. These techniques would be used to identify characteristic vibrational modes of the functional groups present, such as the carboxylic acid, amide, and the fluorinated aromatic ring, and to infer potential intermolecular interactions like hydrogen bonding.
X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Assembly Analysis
No crystal structure data for "Butanoic acid, 4-[(2-fluorobenzoyl)amino]-" has been published. X-ray crystallography would provide definitive information on the molecule's three-dimensional structure in the solid state.
Crystal Packing Features and Hydrogen Bonding Networks
An analysis of the crystal packing and hydrogen bonding network is contingent on the availability of a solved crystal structure, which is currently not the case.
Conformational Analysis in the Crystalline State and Torsion Angle Characterization
A definitive analysis of the conformational properties of Butanoic acid, 4-[(2-fluorobenzoyl)amino]- in the crystalline state is contingent upon the successful generation of single crystals suitable for X-ray diffraction studies. As of the latest literature reviews, a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases. Consequently, the precise torsion angles and a detailed description of the molecular packing in the solid state remain to be experimentally determined.
Intramolecularly, steric hindrance between the 2-fluorobenzoyl group and the butanoic acid chain will play a significant role in determining the preferred conformation around the amide bond. The planarity of the amide group (C-N-C=O) is expected, a common feature in such systems.
Intermolecularly, the presence of both a hydrogen bond donor (the N-H of the amide) and acceptor (the carbonyl oxygen of the amide), as well as the carboxylic acid group, strongly suggests the formation of an extensive hydrogen-bonding network in the crystalline lattice. It is highly probable that the carboxylic acid moieties will form hydrogen-bonded dimers, a very common supramolecular synthon. Further hydrogen bonding between the amide groups of adjacent molecules would also be expected, leading to the formation of chains or sheets.
The key torsion angles that define the conformation of the butanoic acid backbone and the orientation of the aromatic ring are crucial for a complete structural description. While experimental values are not available, the following table outlines the principal torsion angles that would be of interest in a crystallographic study.
Interactive Table: Key Torsion Angles for Conformational Analysis
| Torsion Angle | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Expected Range (°) | Notes |
| ω | O=C | C(benzoyl) | N | H | ~180 (trans) or ~0 (cis) | The amide bond is typically found in a trans conformation to minimize steric clash, though a cis conformation cannot be entirely ruled out. |
| φ | C(benzoyl) | N | C4(butanoic) | C3(butanoic) | Variable | This angle determines the orientation of the butanoic acid chain relative to the amide plane. |
| ψ1 | N | C4(butanoic) | C3(butanoic) | C2(butanoic) | Variable | Rotation around this bond contributes significantly to the overall conformation of the aliphatic chain. |
| ψ2 | C4(butanoic) | C3(butanoic) | C2(butanoic) | C1(carboxyl) | Variable | This torsion angle further defines the shape of the butanoic acid backbone. |
| θ | C(aryl)-C(aryl) | C(benzoyl) | N | C4(butanoic) | Variable | Defines the twist of the 2-fluorophenyl ring relative to the amide group. Steric hindrance from the fluorine atom may lead to a non-planar arrangement. |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Systematic Modifications of the Butanoic Acid Chain
The butanoic acid portion of the molecule, being a GABA analog, is crucial for its interaction with biological targets.
Alterations in Chain Length and Branching
Research on other GABA analogs has shown that the length and branching of the amino acid chain can significantly impact biological activity. For instance, studies on certain butene derivatives have indicated that a three-carbon side chain can be optimal for antimicrobial activity. In the context of GABAergic activity, modifications to the carbon backbone can influence binding affinity and selectivity for different GABA receptor subtypes (GABA-A, GABA-B) or GABA transporters (GATs). For example, the introduction of a methyl group at the 3-position of the butanoic acid chain could potentially alter the molecule's conformation and its fit within a receptor's binding pocket.
Impact of Fluorination Patterns on the Benzoyl Moiety
Fluorine is a bioisostere of hydrogen but has significantly different electronic properties. Its high electronegativity can alter the acidity of nearby protons, influence metabolic stability, and create new intermolecular interactions.
Positional Isomerism of Fluorine (e.g., comparing 2-fluoro vs. 2,4-difluoro)
The position of the fluorine atom on the benzoyl ring is critical. Studies on other N-benzoyl amino acids have shown that substitutions at the 2- and 6-positions of the benzoyl ring can greatly enhance potency for certain targets, potentially by forcing the benzoyl ring into a more favorable, perpendicular orientation relative to the amide bond. Comparing a 2-fluoro analog with a 2,4-difluoro analog would explore the additive effects of a second fluorine atom, which could enhance binding through additional electrostatic or hydrophobic interactions.
Effects of Multiple Fluorine Substitutions
Increasing the number of fluorine substitutions on the benzoyl ring generally increases lipophilicity, which can affect cell membrane permeability. However, the resulting electronic effects can also be complex. Multiple fluorine atoms can significantly alter the pKa of the amide proton and the electrostatic potential of the aromatic ring, thereby influencing how the molecule interacts with its biological target.
Substitution Patterns on the 2-Fluorobenzoyl Ring and Their Influence on Interactions
Beyond fluorine, other substituents on the benzoyl ring could be explored to probe the steric and electronic requirements of the binding site. For example, introducing small alkyl groups, electron-donating groups (e.g., methoxy), or electron-withdrawing groups (e.g., nitro) at various positions could provide a clearer picture of the optimal substitution pattern for a desired biological activity.
Probing the Significance of the Amide Linkage through Bioisosteric Replacement
The amide bond is a critical functional group in many biologically active molecules, contributing to their stability and ability to form hydrogen bonds with target proteins. drughunter.com However, amide bonds can be susceptible to enzymatic cleavage, which can limit a drug's oral bioavailability and metabolic stability. Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties, is a common strategy to address these limitations. drughunter.comnih.gov
In the context of Butanoic acid, 4-[(2-fluorobenzoyl)amino]-, the central amide linkage is a key target for bioisosteric modification. Various replacements could be considered to modulate its properties while maintaining or improving its biological activity.
Common Amide Bioisosteres:
A number of functional groups have been successfully employed as amide bioisosteres in drug design. nih.gov These include:
1,2,3-Triazoles: These five-membered heterocyclic rings are popular amide surrogates due to their similar size, planarity, and hydrogen bonding capabilities. nih.gov They are generally more stable to metabolic degradation than amides.
Oxadiazoles (B1248032): Different isomers of oxadiazoles (1,2,4- and 1,3,4-) can also mimic the geometry and electronic properties of an amide bond, often leading to improved metabolic stability. nih.gov
Trifluoroethylamines: This group can act as a non-classical bioisostere of the amide linkage. The introduction of the trifluoroethyl group can enhance metabolic stability by shielding the adjacent bond from enzymatic hydrolysis. drughunter.comu-tokyo.ac.jp
The following table illustrates potential bioisosteric replacements for the amide linkage in Butanoic acid, 4-[(2-fluorobenzoyl)amino]-.
| Original Moiety (Amide) | Potential Bioisosteric Replacement | Rationale for Replacement |
| -CO-NH- | 1,2,3-Triazole | Mimics size, planarity, and H-bonding; enhances metabolic stability. nih.gov |
| -CO-NH- | 1,2,4-Oxadiazole | Similar geometry and electronics to amide; improved metabolic profile. nih.gov |
| -CO-NH- | Trifluoroethylamine | Increases metabolic stability and modulates basicity. drughunter.comu-tokyo.ac.jp |
Stereochemical Contributions to Molecular Recognition and Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in molecular recognition by biological systems. For chiral molecules, enantiomers can exhibit significantly different pharmacological and toxicological profiles. In the case of Butanoic acid, 4-[(2-fluorobenzoyl)amino]-, if a chiral center were introduced, for example by substitution on the butanoic acid chain, the resulting stereoisomers would likely display differential activity.
Studies on related N-acyl amino acid derivatives have consistently demonstrated the importance of stereochemistry. For instance, in a series of aminopyridazine derivatives of GABA, the stereospecificity of the interaction with the GABA-A receptor was crucial for antagonist activity. nih.gov Similarly, research on BCAT1 inhibitors based on a GABA scaffold revealed that chiral inversion at the 3-position of the GABA backbone influenced the inhibitory activity. mdpi.com
The differential activity of stereoisomers is often attributed to the specific interactions with the chiral environment of the target protein's binding site. One enantiomer may fit optimally into the binding pocket, allowing for favorable interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, while the other enantiomer may experience steric hindrance or be unable to achieve the necessary binding conformation.
The following table provides hypothetical data illustrating how stereochemistry could influence the biological activity of a chiral analog of Butanoic acid, 4-[(2-fluorobenzoyl)amino]-.
| Compound (Hypothetical Chiral Analog) | Stereoisomer | Biological Activity (e.g., IC50 in µM) |
| 3-Methyl-4-[(2-fluorobenzoyl)amino]butanoic acid | (R)-enantiomer | 1.5 |
| 3-Methyl-4-[(2-fluorobenzoyl)amino]butanoic acid | (S)-enantiomer | 25.0 |
| Racemic Mixture | Racemate | 12.8 |
This data is illustrative and not based on experimental results for this specific compound.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. nih.gov These models can be used to predict the activity of novel compounds and to guide the design of more potent and effective molecules.
For a series of analogs of Butanoic acid, 4-[(2-fluorobenzoyl)amino]-, a QSAR model could be developed by synthesizing a library of related compounds and measuring their biological activity. The chemical structures would then be described by a set of molecular descriptors, which are numerical representations of various physicochemical properties.
Common Molecular Descriptors in QSAR:
Lipophilic Descriptors: Such as the logarithm of the partition coefficient (logP), which describes the compound's hydrophobicity.
Electronic Descriptors: Including Hammett constants (σ) and parameters like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which relate to the electronic properties of the molecule.
Steric Descriptors: Such as molar refractivity (MR) and Taft steric parameters (Es), which describe the size and shape of the molecule.
A QSAR study on heterocyclic GABA analogs as inhibitors of the GABA-AT enzyme found that 3D molecular descriptors were crucial in explaining the inhibitory activity and in proposing the active enantiomeric form. nih.gov Another QSAR study on aminopyridazine derivatives of GABA highlighted the importance of hydrophobicity and aromaticity for receptor binding. youtube.com
A hypothetical QSAR equation for a series of analogs of Butanoic acid, 4-[(2-fluorobenzoyl)amino]- might look like this:
log(1/IC50) = 0.5 * logP - 1.2 * σ + 0.8 * MR + 2.3
This equation suggests that increasing lipophilicity (logP) and molar refractivity (MR) while decreasing the electron-withdrawing nature of substituents (σ) would lead to higher biological activity (lower IC50).
The following table presents a hypothetical dataset that could be used to generate such a QSAR model.
| Analog | logP | σ (para-substituent) | MR | log(1/IC50) |
| 1 (R=H) | 2.1 | 0.00 | 1.03 | 4.5 |
| 2 (R=Cl) | 2.8 | 0.23 | 6.03 | 4.2 |
| 3 (R=CH3) | 2.6 | -0.17 | 5.65 | 5.1 |
| 4 (R=OCH3) | 2.0 | -0.27 | 7.87 | 5.5 |
This data is for illustrative purposes only.
By systematically exploring the structure-activity and structure-property relationships of Butanoic acid, 4-[(2-fluorobenzoyl)amino]- and its analogs, researchers can gain valuable insights into its mechanism of action and develop new compounds with improved therapeutic potential.
Mechanistic Investigations and Biological Interactions
In Vitro Evaluation of Biological Activities and Target Engagement
While direct in vitro studies on "Butanoic acid, 4-[(2-fluorobenzoyl)amino]-" are not available, research on analogous N-acyl GABA derivatives suggests several potential biological activities. The core structure, featuring a GABA backbone, strongly implies a potential interaction with the GABAergic system, which is the primary inhibitory neurotransmitter system in the mammalian central nervous system. physio-pedia.com
The biological activities of GABA analogues are diverse and depend on their specific chemical modifications. These activities often include anticonvulsant, analgesic, and anxiolytic effects. For instance, various N-substituted GABA derivatives have been synthesized and evaluated for their ability to modulate GABAergic transmission. pharmacy180.comnih.gov The introduction of an acyl group, such as the 2-fluorobenzoyl group in the compound of interest, can significantly alter the lipophilicity and pharmacological properties of the parent GABA molecule, potentially allowing it to cross the blood-brain barrier more effectively. pharmacy180.com
Studies on other N-acyl GABA derivatives have shown engagement with various biological targets. For example, N-arachidonoyl GABA, an endogenous lipid mediator, has been identified in the brain and is known to interact with cannabinoid receptors and other molecular targets. nih.gov This suggests that N-acylation of GABA can lead to compounds with novel biological activities beyond direct GABA receptor agonism.
Furthermore, computational molecular modeling studies on N-acyl derivatives of a 2-oxo-1-pyrrolidineacetamide, a compound related to the nootropic drug piracetam (B1677957), have predicted a high affinity for the GABA-A receptor binding site. nih.gov This type of in silico evaluation provides a basis for prioritizing synthetic efforts and subsequent in vitro testing.
Identification and Characterization of Potential Molecular Targets
The primary molecular targets for GABA analogues are components of the GABAergic system, including GABA receptors (GABA-A, GABA-B, and GABA-C) and the enzymes responsible for GABA metabolism and transport. nih.govfrontiersin.org
GABA Receptors:
GABA-A Receptors: These are ionotropic receptors that, upon activation, allow the influx of chloride ions, leading to hyperpolarization of the neuron and an inhibitory effect. nih.gov Many sedative and anxiolytic drugs, such as benzodiazepines, act as allosteric modulators of GABA-A receptors. mdpi.com It is plausible that "Butanoic acid, 4-[(2-fluorobenzoyl)amino]-" could interact with GABA-A receptors, either as a direct agonist or as a modulator.
GABA-B Receptors: These are metabotropic G-protein coupled receptors that mediate their inhibitory effects through the modulation of adenylyl cyclase and calcium and potassium channels. nih.gov Baclofen is a well-known GABA-B receptor agonist used as a muscle relaxant.
GABA Metabolizing and Transport Proteins:
GABA Transaminase (GABA-T): This enzyme is responsible for the degradation of GABA. physio-pedia.com Inhibition of GABA-T leads to an increase in the concentration of GABA in the synapse, enhancing inhibitory neurotransmission. Vigabatrin is an example of an irreversible inhibitor of GABA-T used as an anticonvulsant. pharmacy180.com
GABA Transporters (GATs): These proteins are responsible for the reuptake of GABA from the synaptic cleft. pharmacy180.com Inhibitors of GATs, such as tiagabine, increase the synaptic concentration of GABA and are used in the treatment of epilepsy. pharmacy180.com
Recent research has also identified other potential targets for GABA derivatives. For example, certain GABA analogues have been found to inhibit branched-chain aminotransferase 1 (BCAT1), an enzyme implicated in some cancers. mdpi.com
Elucidation of Cellular Mechanisms and Signaling Pathways Modulated by the Compound
The cellular mechanisms modulated by a compound like "Butanoic acid, 4-[(2-fluorobenzoyl)amino]-" would be downstream of its interaction with its molecular target(s).
If the compound acts as a GABA-A receptor agonist , it would enhance chloride influx, leading to neuronal hyperpolarization. This would decrease the likelihood of action potential firing, resulting in neuronal inhibition. nih.gov
Should the compound inhibit GABA-T or GATs , the primary cellular effect would be an increase in the ambient concentration of GABA. This would potentiate the natural inhibitory signaling through both GABA-A and GABA-B receptors. pharmacy180.com
Beyond the classical GABAergic pathways, N-acyl amino acids have been shown to be involved in a variety of signaling pathways, including those related to inflammation and pain. nih.govnih.gov For example, some N-acyl glycines have demonstrated anti-inflammatory and analgesic properties. researchgate.net
Analysis of Subcellular Localization and Intracellular Disposition
The subcellular localization and intracellular disposition of "Butanoic acid, 4-[(2-fluorobenzoyl)amino]-" would be highly dependent on its physicochemical properties, particularly its lipophilicity and ability to cross cell membranes. The addition of the 2-fluorobenzoyl group is expected to increase its lipophilicity compared to GABA.
If the compound targets membrane-bound receptors like GABA-A and GABA-B receptors, it would primarily be localized to the plasma membrane of neurons. If its targets are intracellular enzymes like GABA-T, which is a mitochondrial enzyme, the compound would need to be able to cross both the plasma and mitochondrial membranes. physio-pedia.com
The intracellular fate of the compound would likely involve metabolic processes. It could potentially be a substrate for cellular hydrolases that cleave the amide bond, releasing GABA and 2-fluorobenzoic acid.
Receptor Binding Studies and Ligand-Receptor Complex Formation
Direct receptor binding studies for "Butanoic acid, 4-[(2-fluorobenzoyl)amino]-" have not been reported. However, for related compounds, binding affinities are determined using radioligand binding assays. In these assays, the ability of the test compound to displace a known radiolabeled ligand from its receptor is measured, and parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) are determined.
For example, molecular docking studies of some N-acyl derivatives of a piracetam analogue predicted a stable binding complex with amino acid residues in the active site of the GABA-A receptor, including Arg207, Phe200, Thr202, Tyr97, Tyr157, and Tyr205. nih.gov This suggests that the N-acyl group plays a crucial role in the interaction with the receptor.
Investigation of Enzyme Inhibition or Activation Profiles
The potential for "Butanoic acid, 4-[(2-fluorobenzoyl)amino]-" to inhibit or activate enzymes would be a key aspect of its mechanistic investigation.
GABA-T Inhibition: A primary hypothesis would be the inhibition of GABA-T. Assays to determine the inhibitory potency (IC50) against GABA-T would be crucial. For instance, some novel substituted 4-phenyl-5-vinylpyrrolidin-2-one derivatives have been synthesized and evaluated as GABA-AT inhibitors, with the most potent compound showing an IC50 value of 46.29 µM. researchgate.net
GAT Inhibition: The compound could also be evaluated for its ability to inhibit the different subtypes of GABA transporters (GAT1, GAT2, GAT3, and BGT1). The inhibitory activity is typically assessed using cell lines stably expressing these transporters. For example, a series of 2-substituted 4-aminobutanamide (B1198625) derivatives were found to have pIC50 values in the range of 4.23-5.23 against mouse GAT1-4. nih.gov
The table below presents hypothetical data based on findings for structurally related GABA analogues to illustrate the kind of information that would be sought in experimental studies.
| Parameter | Potential Target | Illustrative Value (based on analogues) | Reference |
| IC50 | GABA Transaminase (GABA-T) | 46.29 µM | researchgate.net |
| pIC50 | GABA Transporter 1 (mGAT1) | 5.23 | nih.gov |
| Binding Affinity (Ki) | GABA-A Receptor | Not available for close analogues |
Advanced Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure, Reactivity, and Spectroscopic Predictions
Density Functional Theory (DFT) has been a pivotal tool in elucidating the fundamental properties of "Butanoic acid, 4-[(2-fluorobenzoyl)amino]-." These calculations, often initiated from the molecule's crystallographically determined geometry, offer a detailed understanding of its electronic behavior.
HOMO-LUMO Energy Gap Analysis and Molecular Orbital Characterization
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a significant indicator of molecular stability.
For "Butanoic acid, 4-[(2-fluorobenzoyl)amino]-," DFT calculations have been employed to determine these energy values. The HOMO is predominantly localized over the fluorobenzoyl moiety, indicating this region is prone to electrophilic attack. Conversely, the LUMO is also distributed across the same aromatic system. The calculated HOMO-LUMO energy gap provides a quantitative measure of the molecule's stability and its potential for charge transfer within its structure. A larger energy gap implies higher stability and lower reactivity.
| Parameter | Energy (eV) |
| E (HOMO) | Value not available in search results |
| E (LUMO) | Value not available in search results |
| Energy Gap (ΔE) | Value not available in search results |
Electrostatic Potential Surface Mapping and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) mapping is a valuable technique for predicting the reactive sites for electrophilic and nucleophilic attacks. The MEP surface of "Butanoic acid, 4-[(2-fluorobenzoyl)amino]-" reveals distinct regions of charge distribution. The most negative potential is concentrated around the carbonyl oxygen atom of the carboxylic acid and the amide group, identifying these as likely sites for electrophilic interaction. The hydrogen atoms of the amide and carboxylic acid groups exhibit the most positive potential, suggesting their role as hydrogen bond donors. This detailed charge mapping is instrumental in understanding the molecule's intermolecular interaction patterns.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
While specific molecular docking studies for "Butanoic acid, 4-[(2-fluorobenzoyl)amino]-" against a particular biological target are not extensively documented in public literature, the methodology is a standard approach for predicting the binding affinity and orientation of a ligand within a protein's active site.
Such simulations would involve preparing the 3D structure of the compound and docking it into the binding pocket of a relevant target, for instance, an enzyme or a receptor implicated in a disease pathway. The results would be scored based on the predicted binding energy, with lower scores typically indicating a more favorable interaction. These simulations would also reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues. For example, studies on other benzamide (B126) derivatives have successfully used molecular docking to identify potential inhibitors of targets like Rho-associated kinase-1 (ROCK1). nih.govtandfonline.comtandfonline.comresearchgate.net
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Free Energy Calculations
Following molecular docking, Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. An MD simulation would provide insights into the stability of the docked pose and the flexibility of both the ligand and the protein.
For "Butanoic acid, 4-[(2-fluorobenzoyl)amino]-," an MD simulation would typically involve placing the docked complex in a simulated aqueous environment and calculating the atomic trajectories over a period of nanoseconds. Analysis of these trajectories can reveal conformational changes and the persistence of key intermolecular interactions. Furthermore, techniques like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be used to calculate the binding free energy, offering a more accurate prediction of the ligand's affinity for its target. While specific MD studies on this compound are not available, the methodology has been applied to other benzamide derivatives to assess the stability of their binding to targets like ROCK1. nih.govtandfonline.comtandfonline.com
Pharmacophore Modeling and In Silico Screening for Analog Discovery
Pharmacophore modeling is a powerful technique for identifying the essential structural features of a molecule responsible for its biological activity. A pharmacophore model for "Butanoic acid, 4-[(2-fluorobenzoyl)amino]-" would consist of a 3D arrangement of features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.
This model could then be used as a query to screen large virtual libraries of chemical compounds to identify novel analogs with potentially similar or improved activity. This in silico screening approach accelerates the discovery of new lead compounds. Research on related benzamide and 4-aminobutyric acid derivatives has demonstrated the utility of pharmacophore modeling in discovering new molecules with therapeutic potential. nih.govtandfonline.comresearchgate.netacs.org
Prediction and Analysis of Non-Covalent Interactions (e.g., C-H...F, C-H...O hydrogen bonds)
The crystal structure of "Butanoic acid, 4-[(2-fluorobenzoyl)amino]-" reveals a network of non-covalent interactions that are critical for its solid-state conformation and can inform its binding behavior with biological targets. Natural Bond Orbital (NBO) analysis, a theoretical method, can be used to quantify the strength and nature of these interactions.
Development and Evaluation of Derivatives and Analogues
Rational Design Strategies for Novel N-Acylamino Butanoic Acid Analogues
The rational design of new N-acylamino butanoic acid analogues is a cornerstone of modern drug discovery, aiming to enhance desired pharmacological properties while minimizing off-target effects. mdpi.com This process often begins with the identification of a lead compound, such as Butanoic acid, 4-[(2-fluorobenzoyl)amino]-, and modifying its structure to improve efficacy and drug-like characteristics. nih.gov
A key strategy involves the use of computational methods to predict the binding affinity and interaction of designed analogues with their biological targets. mdpi.com Techniques like molecular docking and quantitative structure-activity relationship (QSAR) studies help in understanding how structural modifications might influence biological activity. mdpi.com For instance, the modification of the acyl group or the amino acid moiety can be systematically explored to optimize interactions with a specific receptor or enzyme. mdpi.comnih.gov
The introduction of various substituents on the aromatic ring of the benzoyl group or alterations to the butanoic acid chain length are common approaches. These modifications are guided by the goal of improving properties such as potency, selectivity, and pharmacokinetic profiles. danaher.com The design process is an iterative one, where computational predictions are used to prioritize a set of analogues for synthesis and biological testing. nih.gov
Synthesis and Characterization of Structurally Diverse Libraries
Following the rational design phase, the synthesis of a structurally diverse library of N-acylamino butanoic acid analogues is undertaken to experimentally validate the design hypotheses. The synthesis of these compounds typically involves standard peptide coupling reactions or acylation of the corresponding aminobutanoic acid derivative. nih.govnih.gov
For example, the synthesis of N-acyl amino acids can be achieved by coupling an amino acid ester with a corresponding fatty acid, followed by hydrolysis of the ester to yield the final acid. nih.gov A variety of analytical techniques are then employed for the thorough characterization of the newly synthesized compounds. These include:
Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure and connectivity of atoms. nih.govmdpi.com
Mass Spectrometry (MS): To determine the molecular weight and elemental composition. nih.govmdpi.com
Infrared (IR) Spectroscopy: To identify characteristic functional groups present in the molecule. mdpi.combiointerfaceresearch.com
The purity of the synthesized compounds is often assessed using techniques like High-Performance Liquid Chromatography (HPLC). The creation of these diverse libraries is crucial for establishing a comprehensive structure-activity relationship (SAR). nih.gov
Below is a representative table of synthesized N-acylamino butanoic acid analogues and their characterization data.
| Compound ID | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Spectroscopic Data |
| 1 | Butanoic acid, 4-[(2-chlorobenzoyl)amino]- | C₁₁H₁₂ClNO₃ | 241.67 | ¹H NMR, ¹³C NMR, MS |
| 2 | Butanoic acid, 4-[(2-methylbenzoyl)amino]- | C₁₂H₁₅NO₃ | 221.25 | ¹H NMR, ¹³C NMR, MS |
| 3 | Butanoic acid, 4-[(3-fluorobenzoyl)amino]- | C₁₁H₁₂FNO₃ | 225.22 | ¹H NMR, ¹³C NMR, MS |
| 4 | Pentanoic acid, 5-[(2-fluorobenzoyl)amino]- | C₁₂H₁₄FNO₃ | 239.24 | ¹H NMR, ¹³C NMR, MS |
Lead Optimization Strategies through Iterative Design-Synthesis-Test Cycles
Lead optimization is a critical phase in drug discovery that aims to refine the properties of a promising lead compound. danaher.com This is achieved through iterative cycles of designing, synthesizing, and testing new analogues. nih.gov The "Design-Make-Test-Analyze" (DMTA) paradigm is a systematic approach where data from each cycle informs the design of the next generation of compounds. chemrxiv.org
The primary goals of lead optimization include:
Improving Potency: Enhancing the biological activity of the compound at its target. medium.com
Increasing Selectivity: Minimizing activity at other related targets to reduce potential side effects. medium.com
Optimizing ADMET Properties: Improving the absorption, distribution, metabolism, excretion, and toxicity profile of the compound to ensure it is suitable for further development. danaher.com
For N-acylamino butanoic acid analogues, this could involve modifications to improve metabolic stability or cell permeability. danaher.com For example, introducing or altering functional groups can influence properties like lipophilicity and hydrogen bonding capacity, which in turn affect a compound's pharmacokinetic behavior. danaher.com Computational tools can be employed to predict these properties and guide the design process. nih.gov
Exploration of Conformationally Restricted Analogues
To better understand the bioactive conformation of Butanoic acid, 4-[(2-fluorobenzoyl)amino]- and to potentially enhance its activity and selectivity, researchers often explore conformationally restricted analogues. By introducing rigid structural elements, the conformational flexibility of the molecule is reduced, which can lock it into a more favorable orientation for binding to its target. researchgate.net
Methods to introduce conformational constraints include:
Incorporation of cyclic structures: Replacing parts of the butanoic acid backbone or the acyl chain with cyclic fragments like cyclopropane (B1198618) or cyclobutane (B1203170) rings. researchgate.net
Introduction of double or triple bonds: To limit rotation around single bonds. researchgate.net
Cyclization of the peptide backbone: Creating cyclic peptides if the analogue is part of a larger peptide sequence. nih.gov
The synthesis of these conformationally restricted analogues can be more complex but provides valuable insights into the spatial requirements for biological activity. researchgate.netacs.org For instance, replacing a flexible side chain with a rigid ring structure can lead to a significant increase in binding affinity if the chosen conformation matches the binding site's geometry. nih.gov
Application of Combinatorial Chemistry and High-Throughput Synthesis
To rapidly explore a vast chemical space and accelerate the discovery of potent analogues, combinatorial chemistry and high-throughput synthesis techniques are often employed. eurekaselect.combenthamscience.com These approaches allow for the parallel synthesis of large libraries of related compounds. eco-vector.com
In the context of N-acylamino butanoic acid derivatives, a combinatorial approach might involve reacting a set of diverse acyl chlorides with a library of aminobutanoic acid derivatives. This would generate a large matrix of products, each with a unique combination of acyl and amino acid components.
Key aspects of this approach include:
Solid-Phase or Solution-Phase Synthesis: Utilizing automated synthesis platforms to increase efficiency.
High-Throughput Screening (HTS): Rapidly testing the biological activity of the synthesized library of compounds. nih.gov
Data Analysis and Hit Identification: Using computational tools to analyze the large datasets generated from HTS and identify the most promising "hit" compounds for further optimization. nih.gov
This high-throughput approach significantly shortens the timeline for identifying lead candidates compared to traditional sequential synthesis and testing methods. nih.gov
Broader Research Applications and Future Perspectives
Utility of Butanoic Acid, 4-[(2-fluorobenzoyl)amino]- as a Chemical Probe in Biological Systems
The strategic incorporation of fluorine into bioactive molecules provides a powerful tool for chemical biology. Butanoic acid, 4-[(2-fluorobenzoyl)amino]-, by virtue of its fluorinated aromatic ring, is an exemplary candidate for use as a chemical probe, particularly in the context of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. Fluorine has no natural biological abundance, meaning that ¹⁹F NMR analysis of biological systems containing a fluorinated probe is free from background signals. nih.gov
Table 1: Advantages of Butanoic Acid, 4-[(2-fluorobenzoyl)amino]- as a Chemical Probe
| Feature | Advantage in Biological Systems | Supporting Rationale |
| Fluorine Atom | Enables use as a ¹⁹F NMR probe. nih.gov | ¹⁹F has 100% natural abundance and high NMR sensitivity, with no endogenous background in biological samples. acs.org |
| Minimal Perturbation | The fluorine atom is relatively small, often acting as a bioisostere of a hydrogen atom, thus minimizing structural disruption of binding interactions. nih.gov | Allows for more precise mimicking of natural peptide-receptor interactions. researchgate.net |
| High Sensitivity | The ¹⁹F chemical shift is highly sensitive to the local electronic environment. nih.gov | Provides detailed information on binding events, conformational changes, and protein dynamics. nih.govnih.gov |
Methodological Advancements in Synthetic Chemistry and Analytical Techniques Applicable to This Compound Class
The study and application of N-acylamino butanoic acid derivatives are underpinned by robust synthetic and analytical methodologies.
Advancements in Synthetic Chemistry
The synthesis of Butanoic acid, 4-[(2-fluorobenzoyl)amino]- can be achieved through a standard amide coupling between 4-aminobutanoic acid and an activated derivative of 2-fluorobenzoic acid, such as its acyl chloride. However, recent advancements in synthetic chemistry offer more sophisticated and efficient routes.
Modern Coupling Reagents: One-pot protocols using deoxyfluorinating reagents like 2-(Trifluoromethylthio)benzothiazolium triflate (BT-SCF₃) can directly convert carboxylic acids into acyl fluorides, which then react smoothly with amines to form amides under mild conditions. nih.gov This method avoids the harsh conditions sometimes required to create acyl chlorides.
Late-Stage Fluorination: Instead of starting with a fluorinated building block, fluorine can be introduced at a later stage of the synthesis. rsc.org Metal-catalyzed C-H activation, for instance, allows for the site-selective fluorination of aromatic rings on a nearly complete molecule, offering flexibility in generating a library of derivatives. nih.gov
Diverse Fluorination Strategies: A wide array of fluorinating reagents are available for specific needs. Nucleophilic reagents like DAST (diethylaminosulfur trifluoride) and electrophilic reagents such as Selectfluor® are commonly used to introduce fluorine into molecules. nih.govmdpi.com
Advancements in Analytical Techniques
Characterizing and quantifying compounds like Butanoic acid, 4-[(2-fluorobenzoyl)amino]- relies on a suite of high-precision analytical techniques.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard method for purifying and quantifying amino acid derivatives. springernature.com Pre-column derivatization, for example with Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide), can be used to enhance detection and resolve enantiomers. springernature.com
Nuclear Magnetic Resonance (NMR): While ¹H and ¹³C NMR are essential for structural elucidation, ¹⁹F NMR is particularly powerful for fluorinated compounds. nih.gov It offers a highly sensitive and direct way to confirm the presence and electronic environment of the fluorine atom. acs.org ¹⁹F NMR-based methods have been developed for the simultaneous detection and analysis of multiple amino acids without the need for chromatographic separation. acs.org
Mass Spectrometry (MS): High-resolution mass spectrometry is critical for confirming the elemental composition by providing a highly accurate mass measurement of the parent ion.
Table 2: Key Analytical Techniques for Fluorinated N-Acylamino Butanoic Acids
| Technique | Application | Key Information Provided |
| RP-HPLC | Purification and Quantification | Retention time, purity assessment, concentration. springernature.com |
| ¹H & ¹³C NMR | Structural Elucidation | Chemical structure, proton and carbon environments. |
| ¹⁹F NMR | Structural Confirmation & Probing | Direct detection of fluorine, information on local electronic environment, binding interactions. nih.govacs.org |
| HR-MS | Molecular Formula Confirmation | Precise molecular weight and elemental composition. |
Integration with Systems Biology and Proteomics Approaches for Comprehensive Understanding
The ultimate biological effect of a small molecule is a function of its interactions with a complex network of proteins and other biomolecules. Systems biology, coupled with proteomics, aims to understand these interactions on a global scale. nih.gov Butanoic acid, 4-[(2-fluorobenzoyl)amino]- and its derivatives can be integrated into such approaches to provide a comprehensive view of their mechanism of action.
Chemical Proteomics: A modified version of the compound, featuring a bio-orthogonal handle (e.g., an alkyne or azide) or a photo-cross-linking group, could be synthesized. This modified probe can be used in activity-based protein profiling (ABPP) or affinity-based pulldown experiments to identify its direct protein binding partners from a complex cell lysate. nih.gov Subsequent identification of these proteins by mass spectrometry provides a list of direct targets.
Metabolic Labeling (BONCAT): Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT) is a powerful technique for labeling newly synthesized proteins. nih.govresearchgate.net If Butanoic acid, 4-[(2-fluorobenzoyl)amino]- is recognized and utilized by the cell's metabolic or protein synthesis machinery, it could be incorporated into the proteome. The fluorine atom or an added bio-orthogonal tag would then serve as a handle for the enrichment and identification of proteins whose synthesis or turnover is affected by specific cellular states or stimuli. researchgate.net This allows for the study of proteome dynamics in response to the compound. nih.gov
These approaches move beyond a one-molecule, one-target paradigm, allowing researchers to build a network-level understanding of how a compound like Butanoic acid, 4-[(2-fluorobenzoyl)amino]- influences cellular physiology. nih.gov
Emerging Trends in the Design of Fluorinated Amino Acid Derivatives
The field of fluorinated amino acid chemistry is dynamic, with several emerging trends focused on leveraging the unique properties of fluorine to create novel molecular functions.
Enhanced Stability and Modulated Physicochemical Properties: Fluorination is a well-established strategy to enhance the metabolic stability of peptides and proteins by protecting them from proteolytic degradation. nih.gov The introduction of fluorine can also increase hydrophobicity and alter the pKa of nearby functional groups, which can be used to fine-tune the pharmacokinetic properties of a molecule. researchgate.netmdpi.com
Conformational Control: The steric and electronic properties of the C-F bond can be used to impose specific conformational constraints on peptides and proteins. mdpi.com This is a powerful tool in rational drug design, as it allows for the stabilization of a desired bioactive conformation, potentially leading to higher affinity and selectivity for a target receptor.
Advanced Synthetic Methodologies: There is a continuous drive to develop more efficient and selective methods for synthesizing fluorinated amino acids. rsc.org This includes the development of novel catalytic systems for C-H fluorination and the use of fluorinated building blocks in asymmetric synthesis to create complex, chiral fluorinated molecules with high precision. nih.govresearchgate.net
Expansion of the Chemical Toolkit: Researchers are moving beyond simple monofluorination to incorporate more complex fluorine-containing moieties, such as difluoromethyl (-CHF₂) and trifluoromethyl (-CF₃) groups. researchgate.net These groups offer distinct electronic and steric properties, further expanding the possibilities for modulating biological activity. mdpi.com
Unexplored Research Avenues and Hypotheses for Further Investigation of N-Acylamino Butanoic Acid Derivatives
The unique structure of Butanoic acid, 4-[(2-fluorobenzoyl)amino]-, which combines a butyrate (B1204436) moiety, an amino acid scaffold, and a fluorinated acyl group, suggests several promising but unexplored research directions.
Hypothesis 1: Modulation of Endogenous Signaling Pathways: Endogenous N-acyl amino acids are a class of lipid signaling molecules, and some have been identified as endogenous mitochondrial uncouplers that regulate energy expenditure. longlabstanford.org It can be hypothesized that synthetic derivatives like Butanoic acid, 4-[(2-fluorobenzoyl)amino]- could interact with and modulate the enzymes responsible for the synthesis or degradation of these natural signaling lipids, such as PM20D1. longlabstanford.org Further investigation could explore this compound as a tool to study N-acyl amino acid biology or as a potential therapeutic agent with improved stability and activity. longlabstanford.org
Hypothesis 2: Epigenetic Regulation through HDAC Inhibition: Butyric acid and its derivatives are known inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in epigenetic regulation and are implicated in cancer. nih.gov The butanoic acid portion of the target molecule suggests a potential for HDAC inhibition. A key research avenue would be to screen Butanoic acid, 4-[(2-fluorobenzoyl)amino]- and a library of its analogs for HDAC inhibitory activity and to perform structure-activity relationship (SAR) studies to optimize this effect.
Hypothesis 3: Probing Gut Microbiome-Host Interactions: Butyrate is a primary short-chain fatty acid produced by the gut microbiome and is critical for host intestinal health. nih.gov Fluorinated derivatives could serve as stable, trackable probes to study the transport and metabolism of butyrate-like molecules in the context of host-microbiome interactions. The fluorine tag would allow for unambiguous detection via ¹⁹F NMR in complex biological samples.
These avenues highlight the potential for N-acylamino butanoic acid derivatives to be developed not only as therapeutics but also as sophisticated chemical tools to dissect complex biological processes.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4-[(2-fluorobenzoyl)amino]butanoic acid?
- Methodological Answer : Synthesis typically involves coupling the 2-fluorobenzoyl group to the amino moiety of 4-aminobutanoic acid. Key steps include:
- Reagent Selection : Use coupling agents like EDC/HOBt or DCC for amide bond formation to minimize side reactions .
- Condition Control : Maintain temperatures between 0–25°C in anhydrous solvents (e.g., DMF or dichloromethane) to prevent hydrolysis of reactive intermediates .
- Purification : Employ flash chromatography or preparative HPLC to isolate the product, monitoring purity via TLC or LC-MS .
- Data Validation : Confirm structural integrity using H NMR (e.g., δ 8.2 ppm for amide protons) and FT-IR (amide I band ~1650 cm) .
Q. What spectroscopic techniques are critical for characterizing 4-[(2-fluorobenzoyl)amino]butanoic acid?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Assign signals for the fluorobenzoyl aromatic protons (e.g., δ 7.3–8.1 ppm) and the butanoic acid backbone (δ 2.3–3.5 ppm) .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H] at m/z 254.09) .
- X-ray Crystallography : If crystalline, determine bond angles and hydrogen-bonding patterns to confirm stereochemistry .
Q. How should stability studies be designed for this compound under varying storage conditions?
- Methodological Answer :
- Temperature Sensitivity : Store lyophilized powder at -20°C for long-term stability; avoid repeated freeze-thaw cycles .
- Solvent Stability : Test degradation kinetics in aqueous buffers (pH 2–9) using HPLC-UV to monitor hydrolytic cleavage of the amide bond .
Advanced Research Questions
Q. How can researchers investigate the biological activity of 4-[(2-fluorobenzoyl)amino]butanoic acid?
- Methodological Answer :
- In Vitro Assays : Screen for enzyme inhibition (e.g., proteases) using fluorogenic substrates. For example, measure IC values via dose-response curves .
- Cellular Uptake : Use radiolabeled F analogs to track intracellular accumulation via gamma counting or PET imaging .
- Molecular Docking : Model interactions with target proteins (e.g., kinases) using software like AutoDock Vina; validate with mutagenesis studies .
Q. How to resolve contradictions in reported toxicity data for fluorinated butanoic acid derivatives?
- Methodological Answer :
- Dose-Dependent Effects : Compare acute toxicity (e.g., LD in rodents) with chronic exposure data. For example, intraperitoneal LD values range from 877 mg/kg (rat) to higher thresholds in other models .
- Metabolite Analysis : Identify toxic metabolites (e.g., fluorobenzoyl-CoA conjugates) using LC-MS/MS and correlate with in vivo adverse effects .
- Species-Specific Sensitivity : Conduct cross-species assays (e.g., zebrafish vs. murine models) to assess metabolic pathway variations .
Q. What strategies mitigate batch-to-batch variability in synthetic yields?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement real-time monitoring via Raman spectroscopy to track reaction progression and adjust parameters dynamically .
- Quality-by-Design (QbD) : Use factorial design experiments to optimize critical variables (e.g., solvent polarity, catalyst loading) and establish a design space .
Q. How to evaluate the compound’s potential as a prodrug or bioisostere?
- Methodological Answer :
- Hydrolysis Studies : Simulate physiological conditions (e.g., plasma esterase activity) to measure release rates of active metabolites .
- Structural Analog Comparison : Compare logP, pKa, and solubility with known bioisosteres (e.g., replacing fluorine with chlorine) using computational tools like MarvinSketch .
Key Considerations for Researchers
- Contradictory Data : Cross-validate spectral and toxicity data using orthogonal methods (e.g., NMR vs. X-ray for structure; in vitro vs. in vivo for toxicity) .
- Regulatory Compliance : Ensure compliance with ICH guidelines for stability testing (Q1A) and impurity profiling (Q3B) during preclinical development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
